Jalaric acid

Description

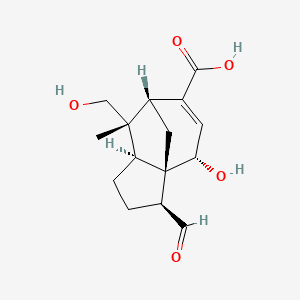

Structure

3D Structure

Properties

CAS No. |

24205-55-8 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |

InChI |

InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20)/t8-,10+,11+,12+,14-,15-/m1/s1 |

InChI Key |

HZVNIVFLQGTWOT-HNVNEDHRSA-N |

SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C=O)CO |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jalaric acid; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Jalaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a natural sesquiterpenoid carboxylic acid, is a key constituent of shellac, a resin secreted by the lac insect, Kerria lacca. As a bioactive molecule, this compound has garnered interest for its potential applications in various fields, including pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevant biological pathways.

Physicochemical Properties

This compound is a complex molecule with a tricyclic structure. Its physicochemical characteristics are crucial for understanding its stability, solubility, and potential interactions in biological systems.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 280.32 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid powder | --INVALID-LINK--[2] |

| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |

| CAS Number | 24205-55-8 | --INVALID-LINK--[1] |

Structural Information

-

IUPAC Name: (3S,3aS,4S,7R,8S,8aS)-3-formyl-4-hydroxy-8-(hydroxymethyl)-8-methyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene-6-carboxylic acid[1]

-

InChI Key: HZVNIVFLQGTWOT-HNVNEDHRSA-N[1]

-

Canonical SMILES: C[C@@]1([C@H]2CC--INVALID-LINK--C=O)CO[1]

Quantitative Physicochemical Data

| Property | Predicted Value | Method/Source |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| pKa | Not available | - |

| LogP | -0.1 | Computed by XLogP3[1] |

| Topological Polar Surface Area (TPSA) | 94.8 Ų | Computed by Cactvs[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10-20 °C/minute for a preliminary approximate determination.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.

-

Accurate Determination: The process is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute to allow for accurate determination of the melting range.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound, which possesses a carboxylic acid functional group, can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system (e.g., a mixture of DMSO and water, given its solubility). A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. The solution is stirred continuously.

-

Titration: The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

pKa Determination: The equivalence point is identified as the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of this compound is available in the SpectraBase database[3]. While specific peak assignments are not provided in the readily available data, a typical ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

Mass Spectrometry

Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for identifying and structuring this compound.

Fragmentation Pattern: In electrospray ionization (ESI) in negative mode, the fragmentation of sesquiterpenoid acids like this compound typically involves the loss of small neutral molecules[4][5]. Common fragmentation patterns include:

-

Loss of H₂O (water)

-

Loss of CO (carbon monoxide)

-

Loss of CO₂ (carbon dioxide)

-

Loss of CH₂O (formaldehyde)

These characteristic losses from the deprotonated molecule [M-H]⁻ aid in the identification and structural analysis of this compound within complex mixtures such as shellac resin[5].

Biological Context and Signaling Pathways

This compound, as a sesquiterpenoid, is biosynthetically linked to the broader class of terpenoids. In plants, the biosynthesis of many terpenoids, including sesquiterpenes, is regulated by the jasmonate signaling pathway. This pathway is a crucial component of the plant's defense response to biotic and abiotic stresses.

Jasmonate Signaling Pathway in Terpenoid Biosynthesis

The jasmonate signaling pathway is initiated by the synthesis of jasmonic acid (JA) from α-linolenic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes involved in various defense responses, including the biosynthesis of secondary metabolites like terpenoids.

The following diagram illustrates a simplified workflow of the jasmonate signaling pathway leading to the regulation of terpenoid biosynthesis genes.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While fundamental properties such as molecular formula and weight are well-established, there is a notable absence of experimentally determined values for its melting point, boiling point, and pKa in accessible scientific literature. The provided experimental protocols offer a framework for the future determination of these crucial parameters. The spectral information and the elucidation of its connection to the jasmonate signaling pathway provide a solid foundation for further research into the biological activity and potential applications of this intriguing natural product. Further investigation is warranted to fully characterize this compound and unlock its potential in drug development and other scientific disciplines.

References

Jalaric Acid: A Technical Guide on its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jalaric acid, a sesquiterpenoid acid, is a significant constituent of lac resin, a natural secretion from the insect Kerria lacca. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on the composition of lac resin are presented, highlighting the concentration of this compound. This document also addresses the current knowledge gap regarding the specific signaling pathways and metabolic fate of this compound, identifying a promising area for future research. Detailed experimental protocols and workflow visualizations are provided to aid researchers in the extraction and study of this bioactive compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the chemical exploration of shellac, the refined product of lac resin. While a singular moment of discovery is not attributed to a specific individual, the identification of this compound was a result of the systematic efforts of chemists throughout the 19th and 20th centuries to deconstruct the complex chemical makeup of shellac.[1] Early investigations into shellac revealed it to be a complex polyester, primarily composed of a mixture of hydroxy aliphatic and sesquiterpenoid acids.[2]

Through extensive alkaline hydrolysis experiments, which cleaved the ester bonds of the resin, scientists were able to isolate and characterize its constituent acids.[3][4] this compound was identified as one of the primary water-soluble terpenic acids within this mixture.[3] Its structure was later established as a tricyclic sesquiterpene with an aldehydic functional group.[2] These foundational studies laid the groundwork for understanding the chemical architecture of shellac and the significant contribution of this compound to its properties.

Natural Sources of this compound

The exclusive natural source of this compound is lac resin, a secretion from the female lac bug, Kerria lacca.[5][6] This insect infests various host trees, primarily in India and Thailand.[5] The composition of the lac resin, and consequently the yield of this compound, can be influenced by the species of the host tree.[7]

The raw lac, known as sticklac, is a composite of the resin, insect remains, and plant debris.[6] Processing of sticklac yields seedlac, which is then further refined to produce shellac.[7] this compound is a major component of the terpenic acid fraction of lac resin.[3][4]

Quantitative Composition of Lac Resin

The following table summarizes the general composition of lac resin based on available literature. It is important to note that these values can vary depending on the source and processing of the resin.

| Component | Percentage in Lac Resin (Approximate) | Notes |

| Total Resin | 70-80% | The primary component of shellac.[7] |

| - Aliphatic Acids | ~50% of resin | Primarily aleuritic acid (~35% of total acids). Insoluble in water. |

| - Terpenic Acids | ~50% of resin | Soluble in water. Includes this compound, laccithis compound, shellolic acid, and epishellolic acid. |

| - This compound | ~25% of terpenic acids | A primary terpenic acid.[2] |

| Wax | 6-7% | A natural component of sticklac.[6][7] |

| Colorant (Laccaic Acids) | 4-8% | Water-soluble pigments.[7] |

Experimental Protocols: Isolation and Characterization of this compound

The isolation of this compound from lac resin is centered around the principle of alkaline hydrolysis to break down the polyester structure of the resin. The subsequent separation is based on the differential solubility of the resulting acid constituents.

Detailed Methodology for this compound Isolation

This protocol provides a generalized procedure for the laboratory-scale isolation of this compound from seedlac.

Materials:

-

Seedlac

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

-

Chromatography columns and appropriate stationary and mobile phases (for further purification)

Procedure:

-

Alkaline Hydrolysis:

-

Prepare a 10% (w/v) aqueous solution of sodium hydroxide.

-

Add seedlac to the NaOH solution in a 1:5 (w/v) ratio.

-

Heat the mixture at 90-100°C with constant stirring for 4-6 hours to ensure complete saponification of the ester bonds.

-

The solution will darken as the lac resin dissolves and hydrolyzes.

-

-

Separation of Aliphatic and Terpenic Acids:

-

Allow the hydrolyzed solution to cool to room temperature.

-

The sodium salts of the water-insoluble aliphatic acids (primarily sodium aleuritate) will precipitate out of the solution.

-

Filter the mixture to separate the precipitated sodium aleuritate from the aqueous solution containing the sodium salts of the water-soluble terpenic acids (including sodium jalarate).

-

Wash the precipitate with a small amount of cold water and combine the washings with the filtrate.

-

-

Isolation of Terpenic Acids:

-

Transfer the filtrate to a separatory funnel.

-

Slowly add concentrated hydrochloric acid to the solution with stirring until the pH reaches 2-3. This will protonate the carboxylate salts, leading to the precipitation of the free terpenic acids.

-

The terpenic acids, including this compound, will precipitate as a sticky solid or a fine suspension.

-

-

Extraction and Concentration:

-

Extract the aqueous suspension multiple times with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic extract using a rotary evaporator to obtain a crude mixture of terpenic acids.

-

-

Purification of this compound:

-

The crude terpenic acid mixture can be further purified using column chromatography. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the specific composition of the mixture.

-

Fractions can be monitored by thin-layer chromatography (TLC) to isolate pure this compound.

-

Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, hydroxyl, aldehyde).

Signaling Pathways and Biological Activity: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of information regarding the specific signaling pathways and metabolic fate of this compound. While it is referred to as a "bioactive chemical," detailed studies on its pharmacological effects and mechanisms of action are conspicuously absent.[8] This stands in contrast to other natural compounds, such as ellagic acid, for which extensive research on biological activities and signaling pathways is available.[9][10][11]

The absence of research in this area presents a compelling opportunity for future investigation. Elucidating the biological activities of this compound and its potential interactions with cellular signaling pathways could uncover novel therapeutic applications.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from seedlac.

Chemical Relationships of this compound

Caption: Chemical derivatives of this compound.

Conclusion and Future Directions

This compound is a readily available natural product with a well-established method for its isolation from lac resin. This guide provides the necessary technical information for researchers to extract and study this compound. The most significant finding of this review is the profound lack of research into the biological activities and signaling pathways of this compound. This represents a greenfield for scientific inquiry. Future research should focus on:

-

Screening for Biological Activities: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological properties of this compound.

-

Elucidating Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by this compound.

-

Comparative Studies: Analyzing the this compound content in lac resin from different host plants to identify high-yield sources.

Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent or a valuable chemical precursor.

References

- 1. shellac.net [shellac.net]

- 2. publications.drdo.gov.in [publications.drdo.gov.in]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Shellac - Wikipedia [en.wikipedia.org]

- 6. sisu.ut.ee [sisu.ut.ee]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Ellagic acid: Pharmacological activities and molecular mechanisms involved in liver protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Stereochemistry of Jalaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Jalaric acid, a key constituent of lac resin.

Chemical Structure and Identification

This compound is a natural, aldehydic tricyclic sesquiterpenoid acid. It is one of the primary terpenic acids obtained from the hydrolysis of lac resin, a natural resin secreted by the insect Kerria lacca.[1][2] The structure of this compound is based on a cedrene skeleton.[1]

Two systematic IUPAC names are used for this compound, reflecting different ring system nomenclature:

-

(1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid [3][4]

-

(3S,3aS,4S,7R,8S,8aS)-3-formyl-4-hydroxy-8-(hydroxymethyl)-8-methyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene-6-carboxylic acid [5][6]

The molecule incorporates several key functional groups: a carboxylic acid, an aldehyde, a primary hydroxyl group, and a secondary hydroxyl group, which contribute to its chemical reactivity and potential for derivatization.

Stereochemistry

This compound is a chiral molecule with a defined absolute configuration at its six stereocenters.[1][7] The specific spatial arrangement of substituents is critical for its biological activity and chemical properties. The absolute stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules, is explicitly stated in its IUPAC name.

Based on the systematic name (1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid , the configurations of the six chiral centers are:

-

C1: S

-

C2: S

-

C5: S

-

C6: S

-

C7: R

-

C10: S

This precise three-dimensional structure has been confirmed through chemical correlation and spectroscopic studies.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While specific experimental values for properties like melting point and optical rotation are not widely reported in the literature, key identifiers and calculated properties are well-documented.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₅ | [3][8][9] |

| Molecular Weight | 280.32 g/mol | [3][7][9] |

| Exact Mass | 280.13107373 Da | [3] |

| CAS Numbers | 17342-12-0, 24205-55-8 | [3][4][5] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

| Optical Activity | Unspecified | [1] |

Experimental Protocols

Isolation from Lac Resin

This compound is not found free in nature but exists as part of the complex polyester structure of lac resin (shellac).[10] It is liberated through alkaline hydrolysis (saponification). It is crucial to use mild and brief hydrolysis conditions, as prolonged exposure to strong alkali induces a Cannizzaro-type reaction, converting the aldehydic acid into other derivatives.[10][11]

Protocol for Mild Alkaline Hydrolysis:

-

Preparation: Grind seedlac or shellac into a fine powder to increase surface area.

-

Saponification: Suspend the powdered lac resin in a 1 M aqueous sodium hydroxide (NaOH) solution at room temperature. A ratio of 100 g of resin to 500 mL of NaOH solution is typically used.

-

Reaction: Stir the mixture vigorously for a short period (e.g., 2-4 hours) at a controlled temperature (e.g., 25-30°C) to effect hydrolysis without significant side reactions. Monitor the dissolution of the resin.

-

Filtration: After the reaction period, filter the mixture to remove insoluble materials, such as lac wax and other impurities.

-

Acidification: Cool the resulting filtrate in an ice bath and slowly acidify it with dilute mineral acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxylate salts of the liberated acids, causing them to precipitate.

-

Extraction: The aqueous solution containing the precipitated acids is then extracted with an appropriate organic solvent, such as ethyl acetate. The terpenic acids, including this compound, will partition into the organic phase.

-

Purification: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude acid mixture can be further purified using techniques like column chromatography on silica gel to isolate pure this compound.

Structural Elucidation Methods

The structure of this compound is typically confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[5] The chemical shifts, coupling constants, and integrations of the various signals confirm the presence of the key functional groups (aldehyde, carboxylic acid, hydroxyls) and establish the connectivity and relative stereochemistry of the tricyclic system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass and elemental formula of the molecule.[7] Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.[7] The fragmentation pattern of this compound is characterized by neutral losses of water (H₂O) and carbon dioxide (CO₂) from the molecular ion, which is consistent with the presence of hydroxyl and carboxylic acid groups.[7]

Chemical Relationships and Derivatives

This compound is considered a primary terpenic acid in lac resin.[10] Under prolonged or harsh alkaline hydrolysis conditions, it undergoes a disproportionation reaction (a Cannizzaro-type reaction) where one molecule is oxidized and another is reduced.[11] This reaction yields Shellolic acid (a dicarboxylic acid) and Laksholic acid (a diol), respectively.[11]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. cdn.most.gov.bd [cdn.most.gov.bd]

- 3. Jacaric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H20O5 | CID 12304681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - SpectraBase [spectrabase.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:17342-12-0 | Chemsrc [chemsrc.com]

- 9. Chemistry of lac resin—I: Lac acids (part 1): Butolic, jalaric and laksholic acids | Semantic Scholar [semanticscholar.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. arpi.unipi.it [arpi.unipi.it]

Jalaric acid CAS number and molecular weight

This technical guide provides a comprehensive overview of Jalaric acid, focusing on its chemical properties and its role as a primary constituent of shellac. While this compound is noted as a bioactive chemical, detailed information regarding its specific signaling pathways and mechanisms of action in biological systems is not extensively available in the public domain. This document summarizes the existing knowledge, with a focus on its chemical characteristics and derivatives.

Physicochemical Properties of this compound

This compound is a key component of the natural resin shellac. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 24205-55-8 | [1][2][3][4] |

| Molecular Weight | 280.32 g/mol | [2][4][5] |

| Molecular Formula | C₁₅H₂₀O₅ | [2][4][5] |

Note: While another CAS number, 17342-12-0, is sometimes associated with this compound, 24205-55-8 is the more consistently cited identifier in chemical databases.

Chemical Context and Derivatives

This compound is one of the primary terpenic acids that constitute shellac, a natural resin secreted by the lac insect. It is an aldehydic acid that can be isolated from shellac through hydrolysis.[5] Under alkaline conditions, such as those used in the saponification of shellac, this compound can undergo a Cannizzaro-type reaction, leading to its oxidation and reduction to form other related compounds.

The primary chemical transformations of this compound during alkaline hydrolysis include:

-

Oxidation to Shellolic acid.

-

Reduction to Laksholic acid.

These, along with other related compounds, form the complex mixture of hydroxy aliphatic and sesquiterpenic acids that make up the intricate structure of shellac resin.

Caption: Chemical transformation of this compound during alkaline hydrolysis.

Experimental Protocols: Isolation from Shellac

The isolation of this compound is typically achieved through the hydrolysis of shellac. The following is a generalized protocol based on methods described for the separation of constituent acids from lac resin.

Objective: To hydrolyze shellac resin to isolate its constituent acids, including this compound.

Materials:

-

Shellac or Seedlac

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Common salt (NaCl) solution

-

Dilute mineral acid (e.g., HCl)

-

Organic solvent for crystallization

Methodology:

-

Hydrolysis: The shellac or seedlac is hydrolyzed using an aqueous solution of sodium hydroxide under controlled conditions of concentration, temperature, and time.

-

Salting Out: The resulting solution is treated with a common salt solution to precipitate the sodium salts of the constituent acids.

-

Separation: The precipitate, containing the sodium salts of the acids, is separated by filtration.

-

Acidification: The aqueous solution of the sodium salts is then decomposed with a dilute mineral acid to precipitate the crude acids.

-

Crystallization: The crude acid mixture can then be further purified, and individual components like this compound can be isolated through crystallization using an appropriate organic solvent.

Caption: Workflow for the isolation of this compound from shellac.

References

The Biological Origin of Jalaric Acid in Lac Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jalaric acid, a key sesquiterpenoid component of lac resin produced by insects of the Kerria species, holds significant interest for various industrial and pharmaceutical applications. Understanding its biological origin is paramount for optimizing its production and exploring its potential as a scaffold for novel drug development. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in lac insects. It details the putative metabolic pathway, summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the key processes. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of insect biochemistry, natural product chemistry, and drug discovery.

Introduction

Lac resin, a natural polymer secreted by lac insects, is a complex mixture of polyesters derived from hydroxy fatty acids and sesquiterpenoid acids.[1][2] Among the sesquiterpenoid constituents, this compound is a prominent molecule characterized by a rare cedrene skeleton.[3] Its unique chemical structure makes it a valuable chiral starting material for the synthesis of various bioactive compounds. The biological pathway leading to the formation of this compound is an area of active research, with evidence pointing towards the well-established terpenoid biosynthesis pathway. This guide will delve into the specifics of this pathway as it is understood to operate in lac insects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in lac insects is proposed to follow the mevalonate (MVA) pathway, a conserved route for the production of isoprenoid precursors in eukaryotes.[4] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids.

Subsequent condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). As a sesquiterpenoid, this compound is derived from the C15 precursor, FPP.

The key steps in the putative biosynthetic pathway of this compound are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS) to generate FPP.

-

Cyclization of FPP: A specific terpene synthase (TPS) is responsible for the intricate cyclization of the linear FPP molecule to form the characteristic cedrene carbon skeleton of this compound. Transcriptomic studies of lac insects have identified several candidate genes encoding terpene synthases that may be involved in this crucial step.[4]

-

Oxidative Modifications: Following cyclization, the cedrene scaffold undergoes a series of oxidative modifications, including hydroxylation and carboxylation, to yield the final this compound molecule. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][5] The presence of multiple CYP450 genes has been confirmed in the transcriptome of lac insects, suggesting their involvement in the functionalization of the terpene backbone.[4]

Quantitative Data on this compound in Lac Resin

Precise quantitative data on the concentration of this compound in different tissues and developmental stages of the lac insect are not extensively documented in the available literature. However, analyses of the composition of lac resin provide insights into the relative abundance of this compound compared to other major components, such as aleuritic acid.

| Component Ratio | Method | Source |

| Molar Ratio in Hard Resin | ||

| Jalaric/Epishellolic Acid : Aleuritic Acid : Laccithis compound | Approx. 5 : 3 : 1 | Chromic acid oxidation-esterification-gas liquid chromatography (GLC) of hydrolyzed hard resin. |

| Molar Ratio of Constituent Acid Types in Hard Resin | ||

| Total Terpenic Acids : Aleuritic Acid | Approx. 1 : 1 | NMR analysis of formylated hard resin. |

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound biosynthesis in lac insects. These protocols are based on established methodologies used for the investigation of terpenoid biosynthesis in other insect species.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the expression levels of candidate genes involved in the this compound biosynthetic pathway, such as terpene synthases and cytochrome P450s.

1. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from different tissues (e.g., resin glands, fat body) or developmental stages of the lac insect using a suitable RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6][7]

2. Primer Design and Validation:

-

Gene-specific primers for the target genes (e.g., candidate TPS and CYP450 genes) and suitable reference genes are designed using primer design software.

-

The specificity of the primers is validated by performing a standard PCR followed by gel electrophoresis and sequencing of the amplicons.[6]

-

The amplification efficiency of each primer pair is determined by generating a standard curve using a serial dilution of cDNA.[8]

3. qRT-PCR Reaction:

-

The qRT-PCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

-

The reaction is performed in a real-time PCR thermal cycler with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7]

-

A melting curve analysis is performed at the end of the run to verify the specificity of the amplified products.[6]

4. Data Analysis:

-

The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.[8]

Heterologous Expression and Functional Characterization of Terpene Synthase (TPS)

This protocol is used to produce and functionally characterize candidate terpene synthase enzymes to confirm their role in the synthesis of the this compound precursor.

1. Gene Cloning and Expression Vector Construction:

-

The full-length coding sequence of a candidate TPS gene is amplified from lac insect cDNA by PCR.

-

The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for protein purification.[9]

2. Heterologous Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A bacterial culture is grown to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

-

The bacterial cells are harvested by centrifugation.

3. Protein Purification:

-

The bacterial cells are lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE.

4. Enzyme Assay and Product Analysis:

-

The purified recombinant TPS enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable reaction buffer containing divalent cations (e.g., Mg2+).[10]

-

The reaction products (terpene hydrocarbons) are extracted with an organic solvent (e.g., hexane or pentane).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific terpene scaffold produced by the enzyme.[11][12]

Functional Analysis of Cytochrome P450 (CYP450)

This protocol is designed to investigate the function of candidate CYP450 enzymes in the oxidative modification of the terpene scaffold.

1. Heterologous Expression:

-

The candidate CYP450 gene is co-expressed with a cytochrome P450 reductase (CPR) gene (either from the lac insect or a model organism) in a suitable heterologous system, such as insect cells (e.g., Sf9) or yeast.[13]

2. Microsome Preparation:

-

The cells expressing the CYP450 and CPR are harvested and homogenized.

-

The microsomal fraction, which contains the membrane-bound CYP450 enzymes, is isolated by differential centrifugation.

3. Enzyme Assay:

-

The microsomal preparation is incubated with the terpene substrate (the product of the TPS reaction) and an NADPH-generating system in a suitable buffer.[13]

-

The reaction is allowed to proceed for a defined period and then stopped.

4. Product Analysis:

-

The reaction products are extracted with an organic solvent and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized terpene products.[13]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Putative biosynthetic pathway of this compound in lac insects.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. sisu.ut.ee [sisu.ut.ee]

- 4. Unraveling the Role of Lac Insects in Providing Natural Industrial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Frontiers | Transcriptomic-based selection of reference genes for quantitative real-time PCR in an insect endosymbiotic model [frontiersin.org]

- 8. Selection and Validation of Reference Genes For qRT-PCR Analysis of Rhopalosiphum padi (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 12. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Functional Study of Cytochrome P450 Enzymes from the Brown Planthopper (Nilaparvata lugens Stål) to Analyze Its Adaptation to BPH-Resistant Rice [frontiersin.org]

Jalaric Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of jalaric acid in various organic solvents. This compound, a key terpenic acid component of shellac resin, is a molecule of significant interest in pharmaceutical and materials science due to its unique chemical structure. Understanding its solubility is critical for its extraction, purification, formulation, and application in various fields.

While specific quantitative solubility data for pure this compound is not extensively documented in publicly available literature, its solubility profile can be inferred from the well-established characteristics of shellac resin. This guide synthesizes this information and presents a generalized experimental protocol for the precise determination of its solubility.

Inferred Solubility Profile

This compound is a major constituent of shellac, a natural resin. The solubility of shellac provides strong indications of the types of organic solvents in which this compound is likely to be soluble.

Table 1: Qualitative Solubility of Shellac in Various Organic Solvents

| Solvent Class | Representative Solvents | Solubility of Shellac | Inferred Solubility of this compound |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble[1][2] | High |

| Ketones | Acetone | Soluble[1][3] | High |

| Esters | Ethyl Acetate | Partially Soluble to Insoluble[3] | Low to Medium |

| Hydrocarbons | Toluene, Hexane | Insoluble[3] | Low |

| Chlorinated Solvents | Dichloromethane | Insoluble[3] | Low |

| Ethers | Diethyl Ether | Partially Soluble to Insoluble[3] | Low to Medium |

| Amides | Dimethylformamide (DMF) | Likely Soluble | High |

| Other | Dimethyl Sulfoxide (DMSO) | Soluble[4] | High |

Disclaimer: This table is based on the known solubility of shellac resin and provides an inferred profile for this compound. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound: High purity, crystalline form.

-

Solvents: Analytical grade organic solvents of interest.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Figure 1: Workflow for the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

HPLC Method (Recommended):

-

Develop a suitable HPLC method for the quantification of this compound. This may involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

As this compound lacks a strong chromophore, a Refractive Index (RI) detector or derivatization to introduce a UV-active group may be necessary.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the peak area and the calibration curve.

-

-

Gravimetric Method (Alternative):

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a known volume of the filtered supernatant to the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, reweigh the dish containing the solid this compound residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

-

Solubility Calculation:

-

Calculate the solubility of this compound in the respective solvent using the determined concentration and express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion

While quantitative data on the solubility of pure this compound in organic solvents is sparse, its role as a primary component of shellac provides valuable qualitative insights. For drug development and formulation, where precise solubility data is imperative, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The inferred high solubility in alcohols and DMSO suggests these as promising solvent systems for further investigation and application. Researchers are encouraged to perform these experimental determinations to build a comprehensive and quantitative understanding of this compound's solubility profile.

References

A Technical Guide to the Spectroscopic Analysis of Jalaric Acid

Introduction

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of Jalaric acid through fragmentation analysis. Electrospray ionization (ESI) in negative mode is particularly effective for this compound.

Table 1: ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)

| m/z (Experimental) | Proposed Formula | Description of Loss/Fragment |

|---|---|---|

| 279 | [C₁₅H₁₉O₅]⁻ | Deprotonated parent molecule |

| - | CO₂ (43.9898 u) | Typical loss from the carboxylic acid group |

| - | H₂O (18.0106 u) | Loss of a water molecule from the hydroxyl groups |

| - | CH₂O (30.0106 u) | Loss of formaldehyde, likely from the hydroxymethyl group |

| - | CO (27.9949 u) | Loss of carbon monoxide |

| 171.1027 | C₉H₁₅O₃⁻ | A significant fragment ion observed in MS/MS spectra[2] |

| 99.0830 | C₆H₁₁O⁻ | A fragment ion likely formed by cleavage between C10 and C11[2] |

Experimental Protocol: ESI-Q-ToF Mass Spectrometry

A representative protocol for the analysis of this compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry is outlined below. This method is suitable for obtaining high-resolution mass measurements for both the parent ion and its fragments.

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL. To facilitate deprotonation in negative ion mode, a small amount of a weak base like ammonium acetate may be added.

-

Instrumentation: A high-resolution Q-ToF mass spectrometer equipped with an ESI source is used.

-

Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The ESI source is operated in negative ion mode. Typical source parameters might include a capillary voltage of 2.5-3.5 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-10 L/min.

-

MS Analysis: Full scan mass spectra are acquired over a mass range of m/z 50-500 to detect the deprotonated molecule [M-H]⁻.

-

MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion (m/z 279) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed by the ToF mass analyzer. Collision energy is varied to control the degree of fragmentation.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 | Stretching | Broad |

| O-H (Alcohol) | 3500-3200 | Stretching | Broad |

| C-H (sp³ and sp²) | 3100-2850 | Stretching | Medium-Strong |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching | Strong |

| C=O (Aldehyde) | 1740-1720 | Stretching | Strong |

| C=C (Alkene) | 1680-1620 | Stretching | Medium |

| C-O | 1300-1000 | Stretching | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for analyzing solid or liquid samples of natural products like this compound with minimal sample preparation.

-

Sample Preparation: A small amount of purified, solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16-32) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not found in the surveyed literature. However, a general protocol for the acquisition of such data for sesquiterpenoids is provided.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Experiments: To fully assign the complex structure of this compound, a suite of 2D NMR experiments would be essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Thermal Fortitude of Jalaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Jalaric acid, a key constituent of shellac resin, is a sesquiterpenoid acid that plays a crucial role in the chemical makeup and properties of this natural polymer. Understanding its thermal stability and degradation profile is paramount for its application in various fields, including pharmaceuticals, food coatings, and cosmetics. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, focusing on its degradation pathways and the analytical techniques employed for its characterization.

Executive Summary

Direct and specific studies on the thermal analysis of isolated this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in the public domain. Consequently, quantitative data regarding its specific decomposition temperatures, weight loss percentages, and melting point are not well-documented. The current understanding of this compound's thermal degradation is primarily derived from studies on shellac, its natural matrix. Under thermal stress and in the presence of certain chemical conditions like alkaline hydrolysis, this compound undergoes a series of reactions, including oxidation, reduction, and epimerization, leading to the formation of various degradation products.

Degradation Profile of this compound

The degradation of this compound is most prominently observed during the chemical analysis of shellac, which often involves hydrolysis at elevated temperatures. The key degradation pathways are centered around its aldehyde functional group.

Under alkaline conditions, this compound can undergo a Cannizzaro-type reaction.[1] This disproportionation reaction involves the simultaneous oxidation and reduction of the aldehyde group. The oxidation of the aldehyde moiety leads to the formation of a carboxyl group, yielding shellolic acid .[1][2] Concurrently, the reduction of the aldehyde group results in a hydroxyl group, forming laksholic acid .[1][2]

Furthermore, epimerization can occur, leading to the formation of stereoisomers of these degradation products, such as epishellolic acid and epilaksholic acid.[2]

The following diagram illustrates the primary degradation pathway of this compound under alkaline hydrolysis conditions.

Experimental Protocols for Characterization

While specific thermal analysis protocols for pure this compound are not available, the characterization of its degradation products within shellac is typically performed using hyphenated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

These methods are instrumental in identifying the constituent acids of shellac, including this compound and its degradation products.[1]

-

Sample Preparation: For GC-MS analysis, a chemical pre-treatment such as saponification (alkaline hydrolysis) is often required to break the ester bonds within the shellac polymer and liberate the individual acids.[1] This is followed by derivatization to increase the volatility of the analytes.

-

Py-GC-MS Protocol: In Py-GC-MS, the shellac sample is subjected to controlled thermal degradation (pyrolysis) in the absence of oxygen. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique provides insights into the thermal decomposition products of the polymer and its constituents.

Limitations and Future Directions

The current body of knowledge on the thermal stability of this compound is largely indirect and qualitative, based on the analysis of its behavior within the complex matrix of shellac. To enable its broader application, particularly in fields requiring well-defined thermal properties, further research is necessary.

Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to allow for the study of the pure compound.

-

Thermal Analysis: Performing comprehensive thermal analysis of pure this compound using TGA and DSC to determine its melting point, decomposition temperature range, and kinetic parameters of degradation.

-

Identification of Degradation Products: Characterizing the volatile and non-volatile degradation products of pure this compound under various atmospheric conditions (e.g., inert, oxidative) using techniques like TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Py-GC-MS.

A thorough understanding of the intrinsic thermal properties of this compound will unlock its full potential in the development of novel and stable formulations for a wide range of applications.

References

Jalaric acid and its role in shellac resin composition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Shellac, a natural resin secreted by the female lac bug (Kerria lacca), has been utilized for centuries in a wide array of applications, from food glazes and pharmaceutical coatings to wood finishes and cosmetics.[1][2] Its versatility stems from its complex chemical composition, a natural polyester built from a mixture of hydroxy aliphatic and sesquiterpenoid acids.[3] Central to the unique properties of shellac is jalaric acid, a major sesquiterpenoid component that plays a crucial role in the resin's structure and functionality. This technical guide provides a comprehensive overview of this compound's role in shellac resin, detailing its chemical nature, quantitative presence, and the analytical methodologies used for its characterization. The guide also explores the limited available data on its biological activities, offering insights for professionals in drug development and scientific research.

Chemical Structure and Properties of this compound

This compound is a tricyclic sesquiterpenoid acid with the chemical formula C15H20O5.[4] Its structure features a cedrene-type skeleton characterized by a fused ring system, a carboxylic acid group, a primary alcohol, a secondary alcohol, and an aldehyde functional group.[5][6] This multiplicity of functional groups allows this compound to form ester linkages with other constituent acids, particularly the long-chain aliphatic aleuritic acid, contributing to the complex polyester network of shellac resin.[3]

The presence of both hydrophilic (hydroxyl, carboxyl) and hydrophobic (sesquiterpene skeleton) moieties imparts an amphiphilic character to this compound, influencing the overall solubility and film-forming properties of shellac.[3]

Role and Quantitative Composition of this compound in Shellac Resin

This compound is a fundamental building block of the "hard resin" fraction of shellac, which constitutes approximately 70% of the total resin.[3] Through esterification, it cross-links with aleuritic acid and other hydroxy acids, forming a complex polymeric structure. This network is responsible for many of shellac's characteristic properties, including its hardness, adhesiveness, and film-forming capabilities.

The exact chemical composition of shellac can vary depending on the host tree of the lac insect and the processing method of the raw sticklac.[7] However, a general composition can be summarized as follows:

| Component Class | Specific Components | Typical Percentage (%) |

| Resin | Hard Resin (esters of aleuritic and jalaric/shellolic acids) | ~70% |

| Soft Resin (esters of aleuritic and other hydroxy acids) | 20-25% | |

| Wax | Lac wax (a mixture of long-chain alcohols and acids) | 3-5% |

| Dyes | Laccaic acid, erythrolaccin | 1-2% |

| Other | Insect debris, woody matter | Variable |

Note: The percentages are approximate and can vary. The resin fraction is a complex mixture, and the ratio of this compound to other sesquiterpenoid acids can differ.

Biological Activities of this compound and Other Shellac Sesquiterpenes

The biological activities of this compound have not been extensively studied. However, research into the bioactivities of other sesquiterpene acids isolated from shellac provides some initial insights. A study evaluating seven sesquiterpenes from shellac, including related compounds like shellolic acid, found that none exhibited cytotoxic activity against a panel of cancer cell lines.[5][8] This aligns with the long history of shellac's use as a non-toxic material in food and pharmaceuticals.[5] The same study reported that one of the isolated sesquiterpenes, shellolic acid A, showed weak inhibitory activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.1 mg/mL.[5][8]

While direct evidence for this compound's involvement in specific signaling pathways is lacking, research on structurally similar cedrene-type sesquiterpenoids from other natural sources has shown various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[6][9] For instance, cedrol and β-cedrene, found in cedar essential oil, have demonstrated inhibitory effects on human cytochrome P450 enzymes, suggesting potential for drug interactions.[9] Further investigation is warranted to determine if this compound possesses similar pharmacological properties.

Experimental Protocols for the Analysis of this compound in Shellac Resin

The analysis of this compound within the complex matrix of shellac resin requires sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments used in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the monomeric composition of shellac after chemical derivatization to increase the volatility of the constituent acids.[10][11]

Methodology:

-

Sample Preparation and Saponification:

-

Accurately weigh approximately 10-20 mg of shellac resin into a glass vial.

-

Add 2 mL of 1 M potassium hydroxide in methanol.

-

Seal the vial and heat at 70°C for 1 hour to saponify the ester linkages.

-

Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization (Methylation):

-

To the dried residue, add 1 mL of a derivatizing agent such as a 25% solution of tetramethylammonium hydroxide (TMAH) in methanol.[12]

-

Incubate the mixture at 60°C for 30 minutes to convert the carboxylic acids and hydroxyl groups to their methyl esters and ethers, respectively.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Injector: Split/splitless injector at 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Identification: The methylated derivative of this compound and other shellac components are identified by their characteristic mass spectra and retention times, compared to reference standards or spectral libraries.

-

High-Performance Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-ToF MS)

HPLC-ESI-Q-ToF MS allows for the analysis of the complex mixture of shellac components, including oligomers, with minimal sample preparation and without the need for derivatization.[13][14][15]

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of shellac resin in 10 mL of methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-ESI-Q-ToF MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

-

Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-ToF or equivalent.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Mass Range: m/z 100-2000.

-

Data Analysis: this compound and its esters are identified based on their accurate mass measurements and fragmentation patterns (MS/MS spectra).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative analysis of shellac, providing information about the functional groups present.[16][17]

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of powdered or flaked shellac is placed directly on the ATR crystal.

-

KBr Pellet: Grind a few milligrams of shellac with potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Film Casting: Dissolve shellac in ethanol and cast a thin film on an IR-transparent window (e.g., BaF2).

-

-

FTIR Analysis:

-

Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: The FTIR spectrum of shellac will show characteristic absorption bands for the functional groups present in this compound and other components, such as O-H stretching (broad band around 3400 cm-1), C=O stretching of the carboxylic acid and ester groups (around 1715 cm-1), and C-O stretching (in the 1250-1000 cm-1 region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the components of shellac.[18][19]

Methodology:

-

Sample Preparation:

-

Dissolve 20-30 mg of shellac resin in approximately 0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD3OD, or deuterated chloroform, CDCl3) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Filter the solution if any solid particles are present to avoid poor spectral resolution.[19]

-

-

NMR Analysis:

-

Spectrometer: Bruker Avance III HD 500 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Spectral Width: 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Spectral Width: 220 ppm.

-

-

Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are used to identify the specific structural features of this compound and its linkage patterns within the shellac polymer.

-

Visualizations

Logical Relationship of Shellac Resin Components

Caption: Hierarchical composition of shellac resin.

Experimental Workflow for Shellac Analysis

References

- 1. Shellac - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Shellac | 9000-59-3 [chemicalbook.com]

- 8. Sesquiterpene acids from Shellac and their bioactivities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A novel approach for authentication of shellac resin in the shellac-based edible coatings: Contain shellac or not in the fruit wax preservative coating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. paperity.org [paperity.org]

- 16. rtilab.com [rtilab.com]

- 17. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Jalaric Acid: A Comprehensive Technical Review of a Promising but Under-Explored Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a major constituent of the natural resin shellac, presents a compelling yet largely untapped resource for scientific and pharmaceutical exploration. Shellac, secreted by the female lac bug Kerria lacca, is a complex mixture of aliphatic and alicyclic acids.[1][2] While shellac has a long history of use in the food and pharmaceutical industries, primarily as a coating agent, the specific biological activities of its individual components, such as this compound, remain significantly under-investigated.[3][4] This technical guide provides a thorough review of the existing literature on this compound, focusing on its chemical properties, extraction, and the current state of research into its biological potential. A notable scarcity of dedicated studies on the bioactivity of isolated this compound necessitates a broader look at the properties of shellac and its other constituents to infer potential avenues for future research.

Chemical Properties and Composition

This compound is a sesquiterpenoid acid, a class of organic compounds prevalent in the plant and insect kingdoms known for their diverse biological activities.[5] Its chemical structure and properties are well-defined.

Table 1: Chemical and Physical Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₅ |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | (1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹’⁵]undec-8-ene-8-carboxylic acid |

| CAS Number | 24205-55-8 |

This compound is one of the primary terpenic acids in shellac, co-existing with aliphatic acids like aleuritic acid.[7] The relative composition of these acids can vary depending on the host tree and the species of the lac insect.[2]

Table 2: Typical Composition of Shellac Resin [7][8]

| Constituent | Percentage |

| Aleuritic Acid | ~35% - 40% |

| This compound | ~25% |

| Shellolic and Epishellolic Acid | ~8% |

| Butolic Acid | ~8% |

| Waxes | 6-7% |

| Dyes | 4-8% |

Under alkaline conditions, such as during the hydrolysis of shellac, the aldehyde group in this compound can undergo a Cannizzaro-type reaction, leading to its disproportionation into laksholic acid (the corresponding alcohol) and shellolic acid (the corresponding dicarboxylic acid).[9]

References

- 1. Shellac - Wikipedia [en.wikipedia.org]

- 2. sisu.ut.ee [sisu.ut.ee]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Improved shellac mediated nanoscale application drug release effect in a gastric-site drug delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10757A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. publications.drdo.gov.in [publications.drdo.gov.in]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. arpi.unipi.it [arpi.unipi.it]

Methodological & Application

Application Notes and Protocols for the Extraction of Jalaric Acid from Shellac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of jalaric acid, a key terpenic acid constituent of shellac. This compound and its derivatives are of growing interest in the pharmaceutical and chemical industries due to their potential biological activities and as versatile synthons for novel chemical entities. The following sections detail the principles of extraction, present comparative data on different methodologies, and provide step-by-step experimental protocols.

Introduction to this compound and its Extraction from Shellac

Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polyesters primarily composed of hydroxy aliphatic and sesquiterpenoid acids. Among the major constituents are aleuritic acid (an aliphatic acid) and this compound (a sesquiterpenoid acid).[1][2] this compound is characterized by a tricyclic structure containing an aldehyde functional group, making it a reactive and valuable building block in organic synthesis.

The extraction of this compound from the complex polyester matrix of shellac is primarily achieved through alkaline hydrolysis. This process cleaves the ester bonds, liberating the constituent acids. A critical aspect of this extraction is the difference in solubility between the major components: this compound and other terpenic acids are water-soluble, whereas aleuritic acid is largely insoluble in water.[1][2] This differential solubility forms the basis for their separation.

It is crucial to employ mild hydrolysis conditions to prevent degradation of this compound. Strong alkaline conditions and prolonged reaction times can lead to undesirable side reactions, such as the Cannizzaro reaction, which can convert the aldehydic this compound into other products like shellolic acid and laksholic acid.[1][3]

Comparative Data of Shellac Components

The following table summarizes the typical composition of shellac and the physicochemical properties of its major acid constituents.

| Constituent Acid | Typical Percentage in Shellac | Molar Mass ( g/mol ) | Solubility in Water | Key Functional Groups |

| Aleuritic Acid | ~35% | 304.42 | Sparingly soluble | Carboxylic acid, Hydroxyl |

| This compound | ~25% | 280.32 | Soluble | Carboxylic acid, Aldehyde, Hydroxyl |

| Butolic Acid | ~8% | 244.34 | Slightly soluble | Carboxylic acid, Hydroxyl |

| Shellolic/Epishellolic Acid | ~8% | 296.32 | Soluble | Dicarboxylic acid, Hydroxyl |

| Laccithis compound | ~8% | 296.32 | Soluble | Dicarboxylic acid, Aldehyde, Hydroxyl |

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound from shellac.

Protocol 1: Mild Alkaline Hydrolysis of Shellac

This protocol focuses on the initial hydrolysis of shellac to liberate the constituent acids under conditions that minimize the degradation of this compound.

Materials:

-

Shellac flakes or seedlac

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethanol

-

Beakers and flasks

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Shellac Solution: In a 1 L beaker, dissolve 100 g of shellac flakes in 500 mL of a 5% (w/v) aqueous sodium hydroxide solution.

-

Hydrolysis: Gently heat the mixture to 60-70°C while stirring continuously with a magnetic stirrer. Maintain this temperature for 2-3 hours to ensure complete saponification. Avoid vigorous boiling.

-

Cooling and Precipitation of Aleuritic Acid: After the hydrolysis period, remove the beaker from the heat and allow it to cool to room temperature. As the solution cools, the sodium salt of aleuritic acid will precipitate out. To enhance precipitation, the solution can be refrigerated at 4°C for 12-24 hours.

-